molecular formula C14H12ClN5O2 B11394342 3-chloro-N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide

3-chloro-N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide

Cat. No.: B11394342
M. Wt: 317.73 g/mol
InChI Key: UQFYDEAOCDIHNN-UHFFFAOYSA-N
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Description

3-CHLORO-N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZAMIDE is a complex organic compound that belongs to the class of triazolopyrimidine derivatives. This compound is characterized by its unique structure, which includes a triazolopyrimidine core substituted with a hydroxy group and a dimethyl group, as well as a benzamide moiety substituted with a chlorine atom. The compound’s structure imparts it with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors to form the triazolopyrimidine core, followed by functional group modifications to introduce the hydroxy and dimethyl groups. The final step involves the coupling of the triazolopyrimidine derivative with a chlorobenzamide derivative under suitable reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, process optimization techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate, DMF (dimethylformamide) as solvent.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

3-CHLORO-N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-CHLORO-N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZOIC ACID: Similar structure but with a carboxylic acid group instead of a benzamide moiety.

    3-CHLORO-N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}ANILINE: Similar structure but with an aniline group instead of a benzamide moiety.

Uniqueness

The uniqueness of 3-CHLORO-N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZAMIDE lies in its specific substitution pattern and the presence of both a triazolopyrimidine core and a benzamide moiety. This unique structure imparts it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H12ClN5O2

Molecular Weight

317.73 g/mol

IUPAC Name

3-chloro-N-(5,6-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide

InChI

InChI=1S/C14H12ClN5O2/c1-7-8(2)16-14-18-13(19-20(14)12(7)22)17-11(21)9-4-3-5-10(15)6-9/h3-6H,1-2H3,(H2,16,17,18,19,21)

InChI Key

UQFYDEAOCDIHNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N=C(NN2C1=O)NC(=O)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

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